Fluorescent Brightener 28

Übersicht

Beschreibung

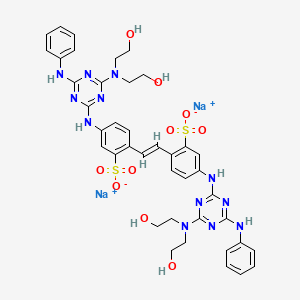

Fluorescent Brightener 28, also known as Calcofluor White M2R, is a large, anionic, stilbene derivative of 4,4’-diaminostilbene-2,2’-disulphonic acid. It is a non-specific fluorochrome that binds with cellulose and chitin contained in the cell walls of fungi and other organisms. This compound is widely used as a stain and fluorescent brightening agent, exhibiting an absorption maximum of 350 nm in methanol and fluorescing blue-white when excited in the violet or near ultraviolet range .

Vorbereitungsmethoden

Fluorescent Brightener 28 can be synthesized through a series of chemical reactions involving the condensation of 4,4’-diaminostilbene-2,2’-disulphonic acid with triazinyl and phenyl aromatic groups. The industrial production of this compound involves the use of various reagents and solvents to achieve the desired purity and yield. The product can be dissolved in water at a concentration of 1 mg/ml, although the use of 50% sodium hydroxide might be required to fully solubilize the product .

Analyse Chemischer Reaktionen

Fluorescent Brightener 28 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can alter the chemical structure of the compound, affecting its fluorescence properties.

Substitution: Substitution reactions involving the aromatic rings can lead to the formation of different derivatives with varying fluorescence characteristics.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Fluorescent Brightener 28 has a variety of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

- Chemistry : Utilized as a fluorescent probe to study the structure and dynamics of polymers and materials. It helps researchers understand molecular interactions and behaviors under various conditions.

- Biology : Commonly used for staining fungal cell walls, plant tissues, and biofilms. Its binding affinity allows for effective visualization under fluorescence microscopy, facilitating studies in mycology and plant biology.

- Medicine : Employed in diagnostic assays to detect fungal infections and other microbial contaminants. Its ability to highlight specific cellular structures aids in the identification of pathogens.

Industrial Applications

In addition to its scientific uses, this compound is extensively applied in several industries:

- Textiles : As a brightening agent, it improves the whiteness and brightness of fabrics during dyeing and finishing processes.

- Paper Production : Used to enhance the brightness of paper products, making them more visually appealing.

- Detergents : Incorporated into cleaning products to boost their effectiveness by improving the appearance of laundered items.

Case Studies

Several studies exemplify the practical applications of this compound:

- Fungal Staining : A study demonstrated its effectiveness in staining various fungal species for identification purposes. The results confirmed its utility in mycological research by allowing clear visualization of fungal structures under fluorescence microscopy.

- Pathogen Interaction : Research investigating the antimicrobial properties of this compound showed promising results against bacterial pathogens. The compound inhibited growth under specific conditions, suggesting potential applications in developing novel antimicrobial treatments.

- Insect Control : Investigations into its effects on insect peritrophic membranes revealed that this compound could enhance the efficacy of insecticides, indicating its potential role in pest management strategies.

Wirkmechanismus

The mechanism of action of Fluorescent Brightener 28 involves the absorption of ultraviolet light and the subsequent emission of blue-white fluorescence. This process occurs through the excitation of the compound’s electrons to higher energy states, followed by the release of energy as visible light when the electrons return to their ground state. The compound binds to cellulose and chitin, enhancing the fluorescence of these materials .

Vergleich Mit ähnlichen Verbindungen

Fluorescent Brightener 28 is similar to other optical brightening agents, such as Tinopal CBS-X and Fluorescent Brightener 9 (Calcofluor White MR). These compounds share similar chemical structures and fluorescence properties but differ in their specific applications and binding affinities. This compound is unique in its ability to bind strongly to cellulose and chitin, making it particularly useful for staining fungal cell walls and visualizing plant tissues .

Similar Compounds

- Tinopal CBS-X

- Fluorescent Brightener 9 (Calcofluor White MR)

- Umbelliferone

This compound stands out due to its strong binding affinity and enhanced fluorescence when interacting with specific biological materials.

Biologische Aktivität

Fluorescent Brightener 28 (FB28), also known as Calcofluor White M2R, is a synthetic organic compound with the chemical formula CHNOS. It is primarily utilized in various industries, including textiles and detergents, for its brightening properties. However, its applications extend significantly into biological research, particularly in microscopy and staining techniques.

FB28 exhibits several biological activities that are crucial for its applications in research:

- Staining and Microscopy : FB28 binds to polysaccharides such as chitin and cellulose in fungal cell walls, allowing for enhanced visualization under fluorescence microscopy. This property makes it particularly valuable in studies involving fungi and plant tissues .

- Antimicrobial Properties : Preliminary studies indicate that FB28 may possess antimicrobial activity against certain bacterial strains and fungi. The specific mechanisms of this activity are still under investigation, but its binding properties suggest potential interactions with microbial cell structures .

- Cellular Interactions : Research has shown that FB28 can influence cellular processes such as apoptosis and autophagy. It may modulate signaling pathways related to inflammation and immune responses, suggesting a broader role in cellular biology beyond mere staining.

Safety Profile and Toxicity

The safety profile of FB28 has been studied extensively:

- Acute Toxicity : Studies indicate that FB28 has low acute toxicity. For instance, dermal application in mice showed no significant adverse effects over extended periods .

- Reproductive and Developmental Toxicity : Research indicates no significant effects on reproduction or teratogenicity in animal models. The NOAEL (No Observed Adverse Effect Level) for male rats was ≥ 542.80 mg/kg body weight per day, while for females it was ≥ 779 mg/kg body weight per day .

- Biodegradability : FB28 is classified as not readily biodegradable, with studies showing less than 10% degradation over 28 days. However, it demonstrates significant elimination through adsorption processes in wastewater treatment .

Case Study 1: Fungal Staining

In a study focused on fungal identification, FB28 was utilized to stain Candida species. The staining allowed for clear differentiation between fungal structures under UV light, facilitating accurate identification in clinical samples. The binding affinity to chitin was instrumental in achieving high contrast images during microscopy.

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial effects of FB28 against Escherichia coli and Staphylococcus aureus. The results indicated a notable reduction in bacterial viability upon exposure to FB28 at specific concentrations, suggesting potential applications in antimicrobial formulations.

Comparison with Similar Compounds

| Property/Compound | This compound | Fluorescent Brightener 9 | Tinopal CBS-X |

|---|---|---|---|

| Chemical Structure | CHNOS | Similar to FB9 | Different |

| Primary Use | Staining fungi | Staining various tissues | Brightening |

| Binding Affinity | High for chitin/cellulose | Moderate | Low |

| Antimicrobial Activity | Yes | Limited | No |

Eigenschaften

IUPAC Name |

disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O10S2.2Na/c53-21-17-51(18-22-54)39-47-35(41-29-7-3-1-4-8-29)45-37(49-39)43-31-15-13-27(33(25-31)63(57,58)59)11-12-28-14-16-32(26-34(28)64(60,61)62)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52(19-23-55)20-24-56;;/h1-16,25-26,53-56H,17-24H2,(H,57,58,59)(H,60,61,62)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHDFAAFYNRKQE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N12Na2O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044669 | |

| Record name | C.I. Fluorescent Brightener 28, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

960.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4193-55-9 | |

| Record name | C.I. Fluorescent Brightener 28, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.